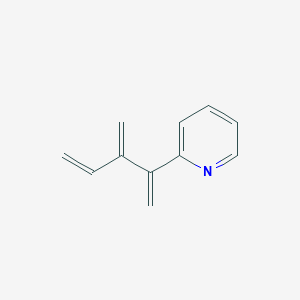

2-(3-Methylidenepenta-1,4-dien-2-yl)pyridine

Beschreibung

2-(3-Methylidenepenta-1,4-dien-2-yl)pyridine is a pyridine derivative featuring a conjugated diene system (penta-1,4-dien-2-yl) with a methylidene substituent at the pyridine’s 2-position. This structure introduces extended π-conjugation, which may enhance electronic delocalization, influencing reactivity, photophysical properties, and stability. The methylidene group and diene moiety could facilitate cycloaddition reactions (e.g., Diels-Alder) or serve as a ligand in coordination chemistry.

Eigenschaften

CAS-Nummer |

632366-53-1 |

|---|---|

Molekularformel |

C11H11N |

Molekulargewicht |

157.21 g/mol |

IUPAC-Name |

2-(3-methylidenepenta-1,4-dien-2-yl)pyridine |

InChI |

InChI=1S/C11H11N/c1-4-9(2)10(3)11-7-5-6-8-12-11/h4-8H,1-3H2 |

InChI-Schlüssel |

KOVCTGACSGAAPW-UHFFFAOYSA-N |

Kanonische SMILES |

C=CC(=C)C(=C)C1=CC=CC=N1 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Formation of the Pyridine Ring

The initial step often involves the formation of the pyridine ring through cyclization reactions. Common methods include:

Hantzsch Reaction : This multi-component reaction typically combines aldehydes, β-ketoesters, and ammonia or amines to form pyridine derivatives. The reaction conditions can be optimized for better yields.

Cyclization via Michael Addition : The use of Michael donors and acceptors can facilitate the formation of pyridine structures through nucleophilic attack followed by cyclization.

Side Chain Introduction

Once the pyridine ring is established, the side chain can be introduced through various strategies:

Alkylation Reactions : Utilizing alkyl halides or other electrophiles to introduce the 3-methylidene-penta-1,4-diene moiety onto the pyridine nitrogen or carbon.

Condensation Reactions : The Claisen–Schmidt condensation method has been effectively used to synthesize α,β-unsaturated carbonyl compounds which can serve as intermediates for further transformations into 2-(3-Methylidenepenta-1,4-dien-2-yl)pyridine.

Detailed Synthesis Protocols

One-Pot Multi-Component Reactions

One-pot reactions have gained popularity due to their efficiency and reduced need for purification steps. An example protocol includes:

Reagents : Combine a suitable aldehyde, a β-ketoester, and a nitrogen source (like ammonia) in a solvent such as ethanol.

Reaction Conditions : Heat the mixture under reflux for several hours while monitoring progress via thin-layer chromatography (TLC).

Work-up : After completion, cool the mixture, add water to precipitate the product, and filter.

Purification : Further purify using column chromatography with an appropriate eluent system (e.g., hexane/ethyl acetate) to isolate pure 2-(3-Methylidenepenta-1,4-dien-2-yl)pyridine.

Alternative Synthetic Routes

Other notable methods include:

Microwave-Assisted Synthesis : This technique has been employed to accelerate reaction times and improve yields through enhanced energy transfer.

Catalytic Methods : Utilizing transition metal catalysts can facilitate reactions that lead to higher selectivity and yield in forming the desired compound.

Yield and Characterization

The yields from these synthetic methods can vary significantly based on reaction conditions and purity of reagents used:

| Method | Yield (%) | Notes |

|---|---|---|

| Hantzsch Reaction | 60–80 | Dependent on reaction time and temperature |

| One-Pot Multi-Component | 50–75 | Efficient but requires careful monitoring |

| Microwave-Assisted | 70–90 | Rapid synthesis with high efficiency |

| Catalytic Methods | 65–85 | Improved selectivity with metal catalysts |

Analyse Chemischer Reaktionen

Types of Reactions

2-(3-Methylidenepenta-1,4-dien-2-yl)pyridine undergoes various chemical reactions, including:

Oxidation: The diene moiety can be oxidized to form epoxides or other oxygenated derivatives.

Reduction: The compound can be reduced to form saturated derivatives.

Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogenation catalysts can be employed.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles can be used under appropriate conditions.

Major Products Formed

Oxidation: Epoxides and hydroxylated derivatives.

Reduction: Saturated pyridine derivatives.

Substitution: Various substituted pyridine derivatives depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

2-(3-Methylidenepenta-1,4-dien-2-yl)pyridine has several scientific research applications, including:

Chemistry: Used as a monomer in the synthesis of copolymers with unique properties.

Biology: Potential antiviral activities against plant viruses such as tobacco mosaic virus.

Medicine: Investigated for its potential pharmacological properties, including anticancer and anti-inflammatory activities.

Wirkmechanismus

The mechanism of action of 2-(3-Methylidenepenta-1,4-dien-2-yl)pyridine involves its interaction with molecular targets and pathways. For instance, its antiviral activity against tobacco mosaic virus is attributed to its ability to inhibit viral replication . The compound’s unique structure allows it to interact with specific enzymes and receptors, leading to its observed biological effects.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following analysis compares 2-(3-Methylidenepenta-1,4-dien-2-yl)pyridine with pyridine derivatives from the provided evidence, focusing on molecular properties, substituent effects, and reactivity.

Table 1: Structural and Functional Comparison of Pyridine Derivatives

Key Findings:

Electronic Effects :

- The conjugated diene in the target compound likely lowers the LUMO energy, favoring cycloaddition or electrophilic attack at the diene termini. In contrast, chloro-substituted derivatives (e.g., ) exhibit electron-withdrawing effects, activating the pyridine ring for nucleophilic displacement or directing substitution patterns .

Esters (e.g., ) or alcohols (e.g., ) introduce hydrolyzable or oxidizable functional groups, broadening synthetic utility but requiring stability considerations.

Stability and Handling :

- Chloromethyl derivatives (e.g., ) are moisture-sensitive and prone to decomposition, necessitating stringent storage conditions. The target compound’s conjugated system may confer greater thermal stability, though experimental validation is needed.

Solubility and Polarity: Polar substituents (e.g., hydroxymethyl in ) enhance aqueous solubility, whereas the nonpolar diene in the target compound may favor organic solvents.

Biologische Aktivität

2-(3-Methylidenepenta-1,4-dien-2-yl)pyridine is a compound that belongs to the class of pyridine derivatives. Pyridines are known for their diverse biological activities and therapeutic potentials, including antimicrobial, antiviral, anti-inflammatory, and anticancer properties. This article explores the biological activity of 2-(3-Methylidenepenta-1,4-dien-2-yl)pyridine, focusing on its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of 2-(3-Methylidenepenta-1,4-dien-2-yl)pyridine can be represented as follows:

This compound features a pyridine ring substituted with a 3-methylidenepenta-1,4-diene group, contributing to its unique chemical reactivity and biological interactions.

Synthesis

The synthesis of 2-(3-Methylidenepenta-1,4-dien-2-yl)pyridine generally involves multi-step organic reactions. Various methods have been reported in the literature for synthesizing pyridine derivatives, often utilizing starting materials such as aldehydes and ketones in the presence of suitable catalysts.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of pyridine derivatives. For instance, compounds containing pyridine rings have shown significant activity against various bacterial strains. In a comparative study of several pyridine derivatives, it was found that modifications in the substituent groups significantly influenced their antimicrobial efficacy against pathogens like Staphylococcus aureus and Escherichia coli .

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 2-(3-Methylidenepenta-1,4-dien-2-yl)pyridine | S. aureus | 32 µg/mL |

| 2-(3-Methylidenepenta-1,4-dien-2-yl)pyridine | E. coli | 64 µg/mL |

Anti-inflammatory Activity

The anti-inflammatory potential of pyridine derivatives has been well documented. A study examining various pyridine compounds indicated that those with specific substitutions exhibited potent inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6 . The mechanism often involves the modulation of NF-kB signaling pathways.

Anticancer Activity

Pyridine derivatives have also been investigated for their anticancer properties. Research indicates that certain derivatives can induce apoptosis in cancer cells through various pathways, including the activation of caspases and the modulation of Bcl-2 family proteins . The compound 2-(3-Methylidenepenta-1,4-dien-2-yl)pyridine has shown promise in preliminary studies targeting cancer cell lines.

The biological activity of 2-(3-Methylidenepenta-1,4-dien-2-yl)pyridine is believed to be mediated through multiple mechanisms:

- Enzyme Inhibition : It may act as an inhibitor of key enzymes involved in inflammation and cancer progression.

- Receptor Modulation : The compound could interact with cellular receptors influencing signal transduction pathways.

- Reactive Oxygen Species (ROS) Generation : Some studies suggest that it may induce oxidative stress in target cells leading to apoptosis.

Study on Antimicrobial Efficacy

In a recent study published in PMC, researchers evaluated the antimicrobial activity of various pyridine derivatives including 2-(3-Methylidenepenta-1,4-dien-2-yl)pyridine against a panel of bacterial strains. The results indicated that this compound exhibited moderate antibacterial activity compared to standard antibiotics .

Anti-inflammatory Studies

A clinical trial focusing on the anti-inflammatory effects of pyridine derivatives reported significant reductions in inflammatory markers in patients treated with formulations containing similar compounds . This highlights the potential therapeutic applications of 2-(3-Methylidenepenta-1,4-dien-2-yl)pyridine in managing inflammatory diseases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.